

RS-5773: A Technical Guide on the Mechanism of Action

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Compound of Interest

Compound Name: RS-5773

Cat. No.: B1680069

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Introduction

RS-5773 is a novel benzothiazepine derivative identified as a potent and long-acting calcium antagonist.[1][2][3] Chemically, it is (2S,3S)-3-acetoxy-8-benzyl-2,3-dihydro-5-[2-(dimethylamino)-ethyl]-2-(4-methoxyphenyl)-1,5-benzothiazepine-4-(5H)-one hydrochloride. As a diltiazem congener, **RS-5773** exhibits a pharmacological profile that suggests significant potential as an antianginal agent, with a preferential action on vascular smooth muscle over cardiac tissue. This guide provides a comprehensive overview of the available data on the mechanism of action of **RS-5773**.

Core Mechanism of Action: L-type Calcium Channel Blockade

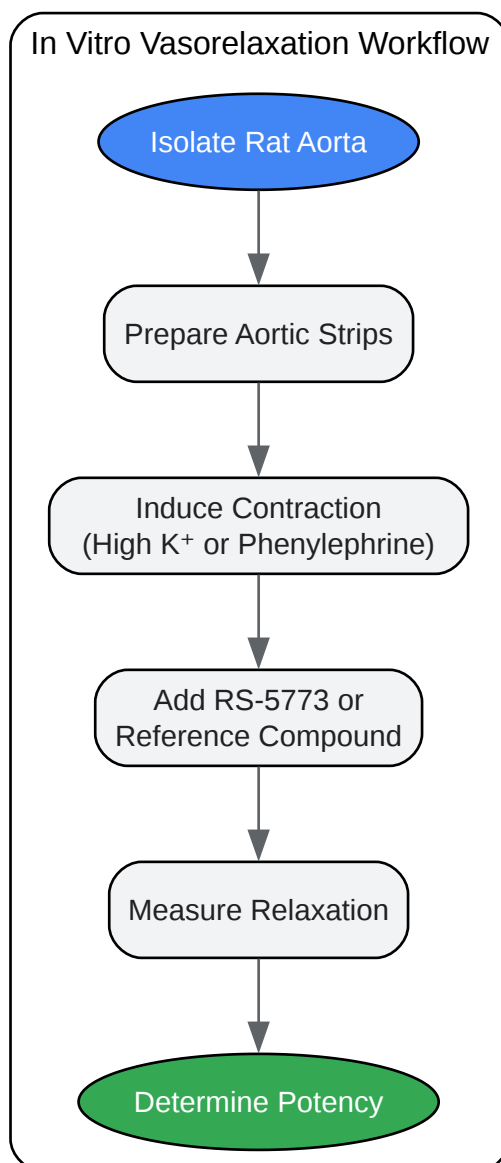
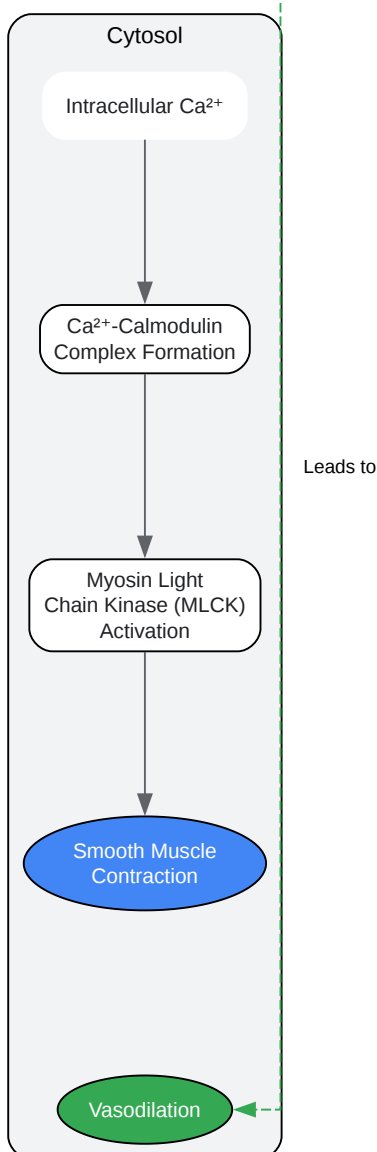
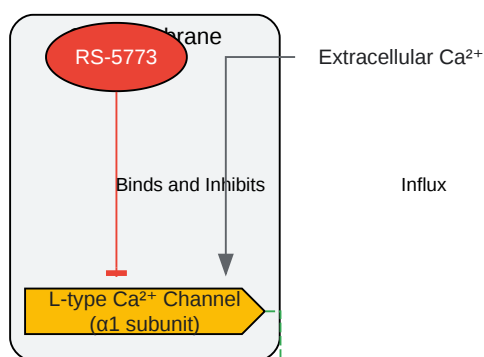
The primary mechanism of action of **RS-5773** is the blockade of L-type voltage-gated calcium channels.[1] This action is inferred from in vitro studies where **RS-5773** demonstrated a preferential relaxation of K⁺-contracted aorta over phenylephrine-contracted aorta, a characteristic feature of calcium channel antagonists.[1] By inhibiting the influx of extracellular

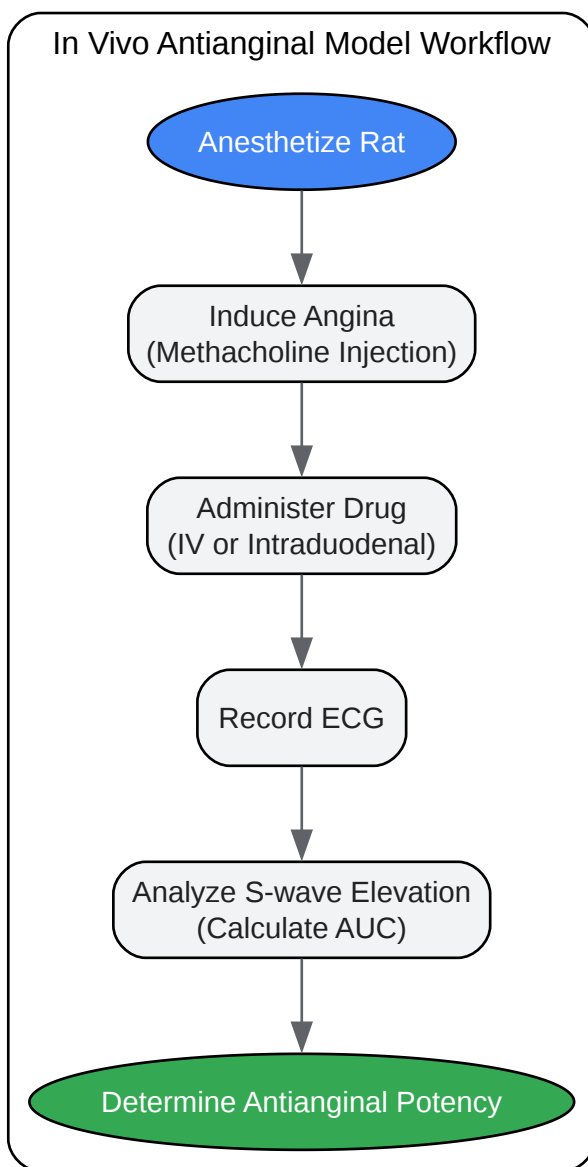
calcium ions into vascular smooth muscle cells and cardiac muscle cells, **RS-5773** modulates vascular tone and cardiac function.

The vasorelaxant effect of **RS-5773** on K⁺-contracted aorta is approximately five times more potent than that of diltiazem.^[1] A notable characteristic of **RS-5773** is its slow onset of action and its resistance to washout, indicating a persistent and long-lasting effect.^[1]

Signaling Pathway

The following diagram illustrates the general signaling pathway affected by **RS-5773**. As a benzothiazepine, it is presumed to bind to the α_1 subunit of the L-type calcium channel, allosterically inhibiting channel function.





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